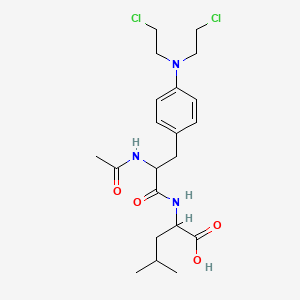
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24 is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
Wissenschaftliche Forschungsanwendungen
Blood Contacting Surface Development
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24 has been utilized in the development of blood contacting surfaces that resist nonspecific protein adsorption and possess clot lysing properties. This application involves modifying surfaces with poly(ethylene glycol) (PEG) and lysine, creating a plasminogen-binding, potentially fibrinolytic surface. Such surfaces have shown significant reductions in nonspecific protein adsorption and effective adsorption of plasminogen from plasma, highlighting their potential in blood-contacting medical devices (Chen et al., 2009).
Enhanced Target Recognition
The compound is also instrumental in enhancing target recognition in biomedical applications. In a study, long PEG chains (PEG24) were employed to install functional biomolecules, while short PEG chains (PEG4) acted as a protective layer. This bifunctional platform demonstrated improved efficiency and sensitivity in immobilizing antibodies and recognizing antigens, even in complex biological environments, showcasing its potential in diagnostic and therapeutic applications (Du, Jin, & Jiang, 2018).
Drug Delivery and Sensor Applications
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24 is also prominent in the field of drug delivery and sensors. A study on PEGylated tetra(aniline) ABA triblock structures, incorporating this compound, demonstrated tunable self-assembling nanostructures in aqueous media. These structures displayed good electroactivity and spherical aggregates, showing potential for future applications in drug delivery and sensor technologies (Mushtaq, Akhter, & Shah, 2019).
Protein Modification and Delivery
The compound is also used in protein modification and delivery. A study on the PEGylation of proteins using microbial transglutaminase demonstrated that NH2-PEG4-Lys(t-Boc)-NH-m-PEG24 facilitated direct identification of protein modification sites, emphasizing its importance in drug development and molecular biology (Mero et al., 2009).
Eigenschaften
Produktname |
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24 |
|---|---|
Molekularformel |
C71H142N4O32 |
Molekulargewicht |
1563.91 |
IUPAC-Name |
tert-butyl (76-(1-amino-3,6,9,12-tetraoxapentadecan-15-amido)-75-oxo-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxa-74-azaoctacontan-80-yl)carbamate |
InChI |
InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76) |
InChI-Schlüssel |
CMKOYNCQZMKABR-UHFFFAOYSA-N |
SMILES |
O=C(C(NC(CCOCCOCCOCCOCCN)=O)CCCCNC(OC(C)(C)C)=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NH2-PEG4-Lys(t-Boc)-NH-m-PEG24 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)